molecular formula C17H26INO3 B14514470 Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide CAS No. 62590-18-5

Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide

Cat. No.: B14514470
CAS No.: 62590-18-5
M. Wt: 419.3 g/mol
InChI Key: HYDNLTJSECYVRI-UHFFFAOYSA-M
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Description

Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide is a quaternary ammonium compound. It is characterized by the presence of a piperidinium ring substituted with an ethyl group and a 4-methoxybenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide typically involves the reaction of 1-ethylpiperidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with iodomethane to form the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving ion transport and membrane permeability.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. This disruption is primarily due to the interaction of the quaternary ammonium group with the lipid bilayer, causing destabilization and potential cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium chloride
  • 1-Butyl-1-methylpyrrolidinium iodide
  • 1-Ethyl-1-methylpyrrolidinium bromide
  • 1-Butyl-1-methylpyrrolidinium bromide

Uniqueness

Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and membrane-disrupting capabilities compared to other similar compounds.

Properties

CAS No.

62590-18-5

Molecular Formula

C17H26INO3

Molecular Weight

419.3 g/mol

IUPAC Name

2-(1-ethylpiperidin-1-ium-1-yl)ethyl 4-methoxybenzoate;iodide

InChI

InChI=1S/C17H26NO3.HI/c1-3-18(11-5-4-6-12-18)13-14-21-17(19)15-7-9-16(20-2)10-8-15;/h7-10H,3-6,11-14H2,1-2H3;1H/q+1;/p-1

InChI Key

HYDNLTJSECYVRI-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCCCC1)CCOC(=O)C2=CC=C(C=C2)OC.[I-]

Origin of Product

United States

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